Triacetylguanosine

Vue d'ensemble

Description

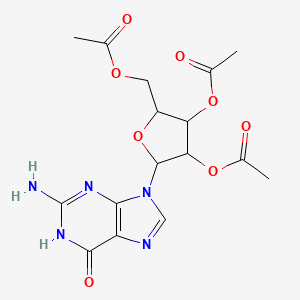

La triacétylguanosine, également connue sous le nom de 2’,3’,5’-tri-O-acétylguanosine, est un dérivé de la guanosine, un nucléoside comprenant la guanine liée à un sucre ribose. Ce composé se caractérise par la présence de trois groupes acétyle liés aux groupes hydroxyle du fragment ribose. La triacétylguanosine est principalement utilisée dans la recherche biochimique et a des applications dans divers domaines, notamment la chimie, la biologie et la médecine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La triacétylguanosine est synthétisée par l'acétylation de la guanosine. Le processus implique généralement la réaction de la guanosine avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. Les conditions réactionnelles incluent généralement:

Température: Température ambiante à des températures légèrement élevées.

Solvant: Des conditions anhydres sont préférées, utilisant souvent des solvants comme le dichlorométhane ou le chloroforme.

Catalyseur: Pyridine ou autres bases pour neutraliser l'acide acétique formé pendant la réaction.

La réaction se déroule comme suit:

Guanosine+3Anhydride acétique→Triacétylguanosine+3Acide acétique

Méthodes de production industrielle

En milieu industriel, la production de triacétylguanosine suit des principes similaires mais à plus grande échelle. Le processus implique:

Réacteurs discontinus ou à écoulement continu: pour assurer un mélange efficace et un contrôle de la réaction.

Étapes de purification: telles que la recristallisation ou la chromatographie pour obtenir une triacétylguanosine de haute pureté.

Mesures de contrôle qualité: pour garantir la cohérence et la conformité aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions

La triacétylguanosine peut subir diverses réactions chimiques, notamment:

Hydrolyse: Les groupes acétyle peuvent être hydrolysés en conditions acides ou basiques pour donner de la guanosine.

Oxydation: Le fragment guanine peut être oxydé, bien que cela soit moins fréquent en raison de la stabilité des groupes acétyle.

Substitution: Les groupes acétyle peuvent être remplacés par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Hydrolyse: Conditions acides (par exemple, acide chlorhydrique) ou basiques (par exemple, hydroxyde de sodium).

Oxydation: Agents oxydants forts comme le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution: Nucléophiles tels que les amines ou les thiols dans des conditions douces.

Principaux produits formés

Hydrolyse: Guanosine et acide acétique.

Oxydation: Dérivés oxydés de la guanine.

Substitution: Divers dérivés de guanosine substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, la triacétylguanosine est utilisée comme précurseur pour la synthèse d'autres dérivés nucléosidiques. Ses groupes acétyle protègent les fonctionnalités hydroxyle, permettant des réactions sélectives à d'autres sites.

Biologie

En recherche biologique, la triacétylguanosine est utilisée pour étudier le métabolisme des nucléosides et le rôle des dérivés de la guanosine dans les processus cellulaires. Elle sert de composé modèle pour étudier les effets de l'acétylation sur la fonction des nucléosides.

Médecine

La triacétylguanosine a des applications thérapeutiques potentielles, en particulier dans la recherche antivirale et anticancéreuse. Ses dérivés sont explorés pour leur capacité à interférer avec la synthèse d'acides nucléiques dans les agents pathogènes et les cellules cancéreuses.

Industrie

Dans l'industrie pharmaceutique, la triacétylguanosine est utilisée dans le développement d'analogues de nucléosides pour la découverte de médicaments. Sa stabilité et sa réactivité en font un intermédiaire précieux dans la synthèse de molécules complexes.

Mécanisme d'action

Le mécanisme d'action de la triacétylguanosine implique son hydrolyse en guanosine, qui participe ensuite à diverses voies biochimiques. La guanosine et ses dérivés sont connus pour:

Inhiber la réplication virale: en interférant avec la synthèse de l'ARN viral.

Moduler les réponses immunitaires: par leurs effets sur les voies de signalisation purinergiques.

Induire l'apoptose: dans les cellules cancéreuses en perturbant le métabolisme des acides nucléiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, triacetylguanosine is used as a precursor for the synthesis of other nucleoside derivatives. Its acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites.

Biology

In biological research, this compound is used to study nucleoside metabolism and the role of guanosine derivatives in cellular processes. It serves as a model compound for investigating the effects of acetylation on nucleoside function.

Medicine

This compound has potential therapeutic applications, particularly in antiviral and anticancer research. Its derivatives are explored for their ability to interfere with nucleic acid synthesis in pathogens and cancer cells.

Industry

In the pharmaceutical industry, this compound is used in the development of nucleoside analogs for drug discovery. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of triacetylguanosine involves its hydrolysis to guanosine, which then participates in various biochemical pathways. Guanosine and its derivatives are known to:

Inhibit viral replication: by interfering with viral RNA synthesis.

Modulate immune responses: through their effects on purinergic signaling pathways.

Induce apoptosis: in cancer cells by disrupting nucleic acid metabolism.

Comparaison Avec Des Composés Similaires

Composés similaires

Triacétyladénosine: Un autre nucléoside acétylé avec des groupes protecteurs similaires mais une activité biologique différente en raison de la base adénine.

Triacétylcytidine: Cytidine acétylée utilisée dans des applications de recherche similaires mais avec des propriétés chimiques distinctes.

Triacétyluridine: Uridine acétylée ayant des applications dans la neuroprotection et les études métaboliques.

Unicité de la triacétylguanosine

La triacétylguanosine est unique en raison de sa base guanine, qui confère des activités biologiques spécifiques non observées dans d'autres nucléosides acétylés. Sa capacité à participer à des liaisons hydrogène et son rôle dans le métabolisme des purines en font un composé particulièrement précieux dans la recherche biochimique.

Propriétés

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXDFYDZZFYGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290077 | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-40-8, 6979-94-8 | |

| Record name | NSC103558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6979-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4Z)-1-(4-iodophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-methylaniline](/img/structure/B11536338.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536342.png)

![N-Phenyl-N-({N'-[(E)-{4-[(E)-{[2-(N-phenylmethanesulfonamido)acetamido]imino}methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11536343.png)

![N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11536350.png)

![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11536356.png)

![2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B11536359.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11536364.png)

![8-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]quinoline](/img/structure/B11536366.png)

![3-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11536382.png)

![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11536394.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11536398.png)

![2-[(Z)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536401.png)